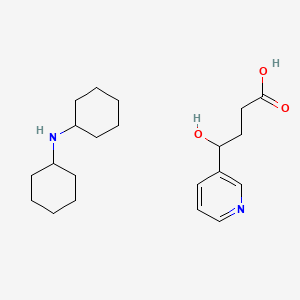

rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt

Description

rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt is a racemic mixture of a nicotine-derived metabolite. It is structurally characterized by a butanoic acid backbone substituted with a hydroxyl group and a 3-pyridyl ring at the fourth carbon, forming a tertiary alcohol. The dicyclohexylamine counterion enhances its stability and solubility, making it suitable for analytical and research applications. This compound has been identified as a mammalian metabolite of nicotine, particularly in studies analyzing urinary biomarkers in smokers . Its detection in human urine underscores its relevance in toxicology and pharmacokinetic research, where it serves as a marker for nicotine metabolism and exposure assessment.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;4-hydroxy-4-pyridin-3-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H11NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-8(3-4-9(12)13)7-2-1-5-10-6-7/h11-13H,1-10H2;1-2,5-6,8,11H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNTZPDIWAFVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC(=CN=C1)C(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt involves synthetic routes that typically include the reaction of 4-hydroxy-4-(3-pyridyl)butanoic acid with dicyclohexylamine. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and stability of the final product . Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and quality .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and pyridyl groups make the compound susceptible to oxidation:

- Agents : Potassium permanganate (KMnO) or hydrogen peroxide (HO) in aqueous acidic conditions.

- Products :

Reduction Reactions

Reduction targets the carboxylic acid or hydroxyl moieties:

- Agents : Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) in anhydrous tetrahydrofuran (THF).

- Products :

- Reduction of the carboxylic acid group yields 4-hydroxy-4-(3-pyridyl)butanol.

- Selective reduction of the hydroxyl group is not observed due to steric hindrance from the pyridyl ring.

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under specific conditions:

- Halogenation : Reaction with thionyl chloride (SOCl) converts the hydroxyl group to a chloride, forming 4-chloro-4-(3-pyridyl)butanoic acid dicyclohexylamine salt.

- Esterification : Treatment with acetyl chloride (CHCOCl) produces the corresponding acetate ester.

Hydrolysis and Stability

The compound exhibits pH-dependent hydrolysis:

- Acidic Conditions : Cleavage of the dicyclohexylamine salt releases 4-hydroxy-4-(3-pyridyl)butanoic acid and dicyclohexylammonium chloride.

- Basic Conditions : Saponification of the ester (if present) occurs, regenerating the free acid.

Comparative Reaction Data

Physicochemical Factors Influencing Reactivity

Scientific Research Applications

Overview

rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt is a chemical compound with significant applications in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure allows it to interact with biological systems, making it a valuable compound for research and development.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry. It is utilized for the quantification and identification of related compounds, particularly in the analysis of nicotine and its metabolites. This application is crucial for developing accurate testing methods for smoking-related substances and ensuring the quality control of nicotine replacement therapies .

Biological Studies

In biological research, rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt is employed to study metabolic pathways involving nicotine. It helps researchers understand how nicotine affects various biological systems, including its influence on nicotinic acetylcholine receptors. This interaction is essential for exploring the physiological and biochemical effects of nicotine and its derivatives .

Pharmacokinetics and Pharmacodynamics

The compound is also significant in pharmacological studies, particularly concerning the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes a drug) and pharmacodynamics (the effects of the drug on the body) of nicotine-related compounds. It aids in understanding how these substances affect human health, especially in contexts related to smoking cessation therapies .

Industrial Applications

In the industry, this compound plays a role in quality control and validation processes for products associated with smoking cessation and nicotine replacement therapies. Its ability to serve as a standard reference material ensures that products meet safety and efficacy standards before reaching consumers .

Case Studies

While specific case studies focusing solely on this compound may be limited, its use in broader research contexts is evident:

- A study assessing urinary metabolites of nicotine highlighted the importance of rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt in understanding cognitive impairment associated with nicotine use. This research underscores its relevance in clinical assessments related to smoking cessation .

- Another investigation into metabolic pathways utilized this compound to explore its effects on various physiological parameters, demonstrating its utility in comprehensive health assessments related to tobacco use .

Mechanism of Action

The mechanism of action of rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt involves its interaction with specific molecular targets and pathways. It is known to affect nicotinic acetylcholine receptors, influencing neurotransmitter release and signal transduction processes. This interaction can lead to various physiological and biochemical effects, making it a valuable compound for studying the effects of nicotine and related substances .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Tobacco Metabolites

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Metabolites

- Key Similarities: Both rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid and NNK metabolites (e.g., 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) feature a pyridyl ring and a four-carbon chain.

- Application: NNK metabolites are biomarkers for tobacco-specific carcinogen exposure, whereas rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid reflects general nicotine metabolism .

Butanoic Acid Derivatives

4-Cyclohexylbutanoic Acid

- Structure: A linear butanoic acid with a cyclohexyl substituent at the fourth carbon.

- Comparison: Lacks the pyridyl and hydroxyl groups, resulting in distinct physicochemical properties (e.g., lower polarity and altered solubility). It is used as a pharmaceutical impurity reference standard, unlike the nicotine-metabolite role of rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid .

(S)-2-Amino-4-...butanoic Acid (from Catalog of Rare Chemicals)

- Structure: A thiazolidine-containing amino acid derivative.

- Comparison: The amino acid backbone and thiazolidine ring contrast with the hydroxyl-pyridyl motif of the target compound. Such derivatives are typically used in peptide synthesis or enzyme studies, highlighting functional divergence .

Amine Salts in Pharmaceutical Chemistry

N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt

- Structure : Combines a cysteine derivative with dicyclohexylamine.

- Comparison: Both share the dicyclohexylamine counterion for improved stability, but the organic acid component differs significantly. This compound is used in detoxification studies, whereas rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid focuses on nicotine metabolism .

Data Table: Comparative Analysis

Limitations and Knowledge Gaps

- Limited public data exist on the pharmacokinetic parameters (e.g., half-life, bioavailability) of rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt compared to well-studied compounds like cotinine.

- Structural comparisons with non-tobacco metabolites (e.g., fungal or plant-derived butanoic acids) remain unexplored in the provided evidence.

Biological Activity

rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt, often abbreviated as HyPyBut, is a compound of significant interest due to its role in the metabolism of nicotine and potential therapeutic applications. This article explores its biological activity, pharmacokinetics, and relevance in clinical research.

- Molecular Formula : C21H34N2O3

- Molecular Weight : 362.51 g/mol

- CAS Number : 1216491-66-5

- Appearance : White to off-white solid

- Solubility : Slightly soluble in dichloromethane, DMSO, and methanol

HyPyBut is primarily recognized as an intermediate in the mammalian metabolism of nicotine. It plays a crucial role in the detoxification pathways of nicotine-derived compounds, particularly in the formation of urinary metabolites that can serve as biomarkers for tobacco exposure.

Metabolic Pathway

The compound is involved in the conversion of nicotine into various metabolites, including:

- (S)-4-Hydroxy-4-(3-pyridyl)butanoic acid

- (R)-4-Hydroxy-4-(3-pyridyl)butanoic acid

Studies have shown that the levels of these metabolites vary significantly between smokers and non-smokers, indicating their potential use as biomarkers for nicotine exposure and metabolic activation of tobacco-specific carcinogens .

Pharmacological Studies

Recent research has highlighted the pharmacological implications of HyPyBut, particularly its effects on metabolic processes and potential therapeutic applications.

Case Studies

-

Nicotine Metabolism :

A study involving urine samples from smokers demonstrated that mean levels of (S)-hydroxy acid were significantly higher during active smoking compared to when using nicotine patches. This suggests that HyPyBut could be a reliable biomarker for assessing tobacco exposure and metabolic activation of carcinogens . -

Clinical Cohorts :

In a cohort study aimed at understanding ageing-related disorders, HyPyBut was included among various metabolites analyzed to assess lifestyle and environmental factors affecting health outcomes. The study utilized comprehensive biochemical analyses to correlate metabolite levels with health indicators .

Biological Activity Summary Table

Q & A

Basic Research Questions

Q. What is the metabolic role of rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt in nicotine studies, and how can it be isolated from biological samples?

- Answer: This compound is a key mammalian nicotine metabolite formed via hydroxylation of nicotine-derived intermediates. It is typically detected in urine as part of nicotine metabolic profiling . Isolation involves liquid-liquid extraction (e.g., ethyl acetate at pH 9–10) followed by solid-phase extraction (SPE) using C18 cartridges. High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is employed for quantification, with chiral columns necessary to resolve racemic mixtures .

Q. How is rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt synthesized and purified for laboratory use?

- Answer: The free acid form, 4-hydroxy-4-(3-pyridyl)butanoic acid, is synthesized via enzymatic or chemical hydroxylation of nicotine derivatives. To form the dicyclohexylamine salt, the acid is reacted with dicyclohexylamine in a polar aprotic solvent (e.g., THF or ethyl ether). The salt precipitates upon cooling and is purified via recrystallization from ethanol/water mixtures. Purity is confirmed by melting point analysis and NMR spectroscopy .

Advanced Research Questions

Q. What analytical challenges arise when quantifying rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt in complex biological matrices, and how can they be mitigated?

- Answer: Key challenges include:

- Matrix interference from urine components (e.g., urea), which is minimized by SPE or protein precipitation with acetonitrile.

- Racemic resolution , requiring chiral stationary phases (e.g., Chiralpak IG-3) or derivatization with chiral reagents (e.g., Mosher’s acid chloride) prior to GC-MS analysis.

- Low abundance , addressed by isotope dilution assays using deuterated internal standards (e.g., d4-labeled analogs) .

Q. How can discrepancies in reported metabolic pathway contributions of this compound be resolved across studies?

- Answer: Variability arises from differences in:

- Study populations (e.g., genetic polymorphisms in CYP2A6, the enzyme responsible for nicotine hydroxylation).

- Analytical methods (e.g., LC-MS vs. ELISA).

To reconcile data, researchers should standardize protocols (e.g., NIH Metabolomics Workbench guidelines) and validate findings in cross-laboratory studies using shared reference materials. Cohort studies with large sample sizes (e.g., Shenzhen ageing cohort) provide robust population-level insights .

Q. What strategies are effective for characterizing the crystalline structure and stability of rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt?

- Answer:

- X-ray crystallography identifies packing motifs and hydrogen-bonding networks between the pyridyl group and dicyclohexylamine.

- Thermogravimetric analysis (TGA) assesses thermal stability, while dynamic vapor sorption (DVS) evaluates hygroscopicity.

- Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products via LC-HRMS, with degradation pathways modeled using Arrhenius equations .

Methodological Considerations

Q. How should researchers design in vivo studies to investigate the pharmacokinetics of this compound?

- Answer:

- Administer the compound intravenously or orally to rodents and collect serial blood/urine samples over 24–48 hours.

- Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution, incorporating parameters like logP (measured via shake-flask method) and plasma protein binding (determined by ultrafiltration).

- Compare metabolite ratios (e.g., rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid vs. cotinine) to assess enzymatic activity .

Q. What are best practices for handling enantiomeric variability in metabolic studies of this compound?

- Answer:

- Synthesize and isolate individual enantiomers using preparative chiral HPLC.

- Conduct enantioselective assays (e.g., circular dichroism spectroscopy) to determine optical purity (>98% ee).

- Compare metabolic clearance rates (e.g., in human liver microsomes) to identify stereospecific enzymatic preferences .

Data Contradiction Analysis

Q. Why do some studies report higher urinary levels of this metabolite than others, despite similar nicotine exposure?

- Answer: Discrepancies may stem from:

- Sample storage conditions (e.g., pH shifts during freezing can degrade the compound).

- Inter-laboratory variability in calibration standards.

Mitigation involves using certified reference materials (CRMs) and adhering to ISO 17025 guidelines for method validation. Cross-study meta-analyses can identify systematic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.